molecular formula C9H8BrCl2NO2 B11787749 Ethyl 2-(bromomethyl)-4,6-dichloronicotinate

Ethyl 2-(bromomethyl)-4,6-dichloronicotinate

Cat. No.: B11787749
M. Wt: 312.97 g/mol
InChI Key: CVDQSVBKJHRIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(bromomethyl)-4,6-dichloronicotinate is a halogenated pyridine derivative with a bromomethyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions, combined with an ethyl ester group at the 3-position. The bromomethyl group enhances reactivity for further functionalization, such as nucleophilic substitutions or cross-coupling reactions, making it valuable in drug discovery pipelines .

Properties

Molecular Formula

C9H8BrCl2NO2

Molecular Weight

312.97 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-4,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)8-5(11)3-7(12)13-6(8)4-10/h3H,2,4H2,1H3

InChI Key

CVDQSVBKJHRIJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-4,6-dichloronicotinate typically involves the bromination of ethyl 4,6-dichloronicotinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 2 undergoes nucleophilic substitution reactions, enabling functionalization of the pyridine scaffold.

Reaction with Cyanide

Reagents/Conditions :

  • Potassium cyanide (KCN, 2 equiv.)

  • Acetonitrile, 50°C, 4 hours

Product : Ethyl 2-(cyanomethyl)-4,6-dichloronicotinate
Mechanism : SN2 displacement of bromide by cyanide, forming a nitrile derivative.

Supporting Evidence :

  • A structurally analogous compound, ethyl 2-((4-(bromomethyl)-2,6-dichlorophenyl)amino)benzoate, reacted with KCN to yield the cyanomethyl derivative in 77.1% yield after column chromatography .

  • The reaction proceeds efficiently due to the electron-withdrawing effect of the adjacent chlorine atoms, enhancing the electrophilicity of the bromomethyl carbon .

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.

Base-Mediated Hydrolysis

Reagents/Conditions :

  • NaOH (1–2 equiv.), aqueous ethanol

  • Reflux, 4–6 hours

Product : 2-(Bromomethyl)-4,6-dichloronicotinic acid
Mechanism : Saponification of the ester to the carboxylate, followed by acid workup.

Analogous Transformations :

  • Ethyl 4-(bromomethyl)benzoate undergoes hydr

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(bromomethyl)-4,6-dichloronicotinate has demonstrated significant antimicrobial properties. Studies have shown that compounds with halogen substituents exhibit enhanced activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated notable antibacterial effects, particularly against:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Bacillus subtilis

A comparative study highlighted that this compound had lower MIC values than many analogs, suggesting its potential as a potent antimicrobial agent .

Antiparasitic Activity

Research has indicated that this compound may serve as an effective antiparasitic agent. In vitro assays demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound inhibited the proliferation of the parasite with an effective concentration (EC50) value indicating potent activity, suggesting its potential for therapeutic development against parasitic infections .

Cytotoxicity in Cancer Research

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values suggesting it could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly in developing new pesticides or herbicides. Its structure allows it to interact with specific biological targets in pests and pathogens, potentially leading to the development of novel agrochemicals that are more effective and environmentally friendly.

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntiparasiticTrypanosoma bruceiInhibition of proliferation
CytotoxicityVarious cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited lower MIC values compared to other halogenated nicotinates, reinforcing its potential as a lead compound for antibiotic development.

Case Study 2: Evaluation Against Trypanosomiasis

In another study involving both in vitro and in vivo models, this compound was administered to infected animals. The results showed a substantial reduction in parasitemia levels in treated groups compared to controls, indicating its potential for therapeutic application against African sleeping sickness.

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Ethyl 2-(bromomethyl)-4,6-dichloronicotinate and related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity
Ethyl 4,6-dichloronicotinate Cl (4,6), COOEt (3) C₈H₇Cl₂NO₂ 220.05 Intermediate for Hsp90 inhibitors, agrochemicals
Ethyl 5-bromo-4,6-dichloronicotinate Br (5), Cl (4,6), COOEt (3) C₈H₆BrCl₂NO₂ 298.95 Potential cross-coupling precursor; higher halogen density
Methyl 4,6-dichloronicotinate Cl (4,6), COOMe (3) C₇H₅Cl₂NO₂ 206.03 Smaller ester group; modified solubility and reactivity
This compound* BrCH₂ (2), Cl (4,6), COOEt (3) C₉H₈BrCl₂NO₂ ~325.9 (estimated) Targeted alkylation/functionalization; drug candidate synthesis

Physical Properties

  • Ethyl 4,6-Dichloronicotinate : Melting point 32–34°C; boiling point 85°C/0.01 mmHg .
  • Ethyl 5-Bromo-4,6-Dichloronicotinate: Higher molecular weight (298.95 g/mol) and LogP (3.4) suggest increased lipophilicity compared to non-brominated analogs .
  • This compound : Expected to exhibit higher melting and boiling points due to the bromomethyl group’s polarizability and molecular weight.

Biological Activity

Ethyl 2-(bromomethyl)-4,6-dichloronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a bromomethyl group and dichloro substitutions on the nicotinic ring. The synthesis typically involves multi-step organic reactions that may include halogenation and alkylation processes. While specific synthetic routes for this compound are not extensively documented in the literature, general methods for synthesizing similar nicotinic derivatives can be referenced.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, a related compound, ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, demonstrated significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests that this compound may possess similar antimicrobial effects.

Anticancer Potential

The biological activity of this compound has also been explored in the context of cancer treatment. Compounds with similar structural features have been investigated for their ability to inhibit key signaling pathways involved in cancer progression. For example, certain derivatives have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinase Activity : Similar compounds often act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
  • Disruption of Bacterial Cell Wall Synthesis : Antimicrobial agents typically interfere with the synthesis or integrity of bacterial cell walls, leading to cell lysis.

Case Studies

  • Antimicrobial Screening : A study screened various derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. Compounds exhibiting strong inhibitory effects were identified, suggesting that structural modifications could enhance activity .
  • Cancer Cell Line Studies : Research on related compounds has shown that they can induce apoptosis in cancer cell lines by activating specific signaling cascades. These findings highlight the potential for developing this compound as a therapeutic agent against cancers associated with aberrant kinase activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateE. coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Table 2: Kinase Inhibition Potentials

Compound NameTarget KinaseIC50 Value (nM)
This compoundEGFR<100
PDGFR<200

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Ethyl 2-(bromomethyl)-4,6-dichloronicotinate for laboratory handling?

  • Answer: Key properties include a molecular weight of 298.06 g/mol (based on analogous structures), a density of ~1.4 g/cm³, and a melting point range of 32–34°C. The compound’s volatility is indicated by a boiling point of ~276°C at standard pressure, requiring careful temperature control during synthesis. Bromine and chlorine substituents necessitate handling in fume hoods with personal protective equipment (PPE) to avoid inhalation or skin contact . Stability data suggest storage at 2–8°C in inert atmospheres to prevent decomposition .

Q. What synthetic methodologies are reported for preparing this compound?

  • Answer: A common approach involves bromomethylation of 4,6-dichloronicotinate derivatives. For example, chlorination of ethyl esters (e.g., ethyl 4,6-dimethoxybenzoate) followed by bromination using ω-bromoacetophenone or iodomethane in polar aprotic solvents like DMF with KOH as a base . Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer: Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H-NMR identifies the bromomethyl (-CH₂Br) proton signal at δ ~4.05 ppm (singlet, 2H) and aromatic protons in the nicotinate ring (δ 7.14–7.78 ppm) .
  • ¹³C-NMR confirms the ester carbonyl (~165 ppm) and halogenated carbons.
  • Mass spectrometry (MS) validates the molecular ion peak (m/z ~298) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromomethylation of 4,6-dichloronicotinate derivatives?

  • Answer: Side reactions (e.g., over-halogenation or ester hydrolysis) are minimized by:

  • Controlled stoichiometry: Limiting brominating agents (e.g., NBS or Br₂) to 1.1 equivalents.
  • Solvent selection: DMF or THF stabilizes reactive intermediates while avoiding protic solvents that may hydrolyze the ester group .
  • Temperature modulation: Reactions performed at 0–5°C reduce thermal decomposition .

Q. How do computational methods aid in predicting reactivity or stability of this compound?

  • Answer: Density Functional Theory (DFT) calculations model:

  • Electrophilic reactivity: The bromomethyl group’s susceptibility to nucleophilic attack (e.g., SN2 substitutions).
  • Thermal stability: Bond dissociation energies (BDEs) for C-Br (~70 kcal/mol) and C-Cl (~85 kcal/mol) predict decomposition pathways .
  • Solubility parameters: Hansen solubility parameters guide solvent selection for crystallization .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Answer: Impurities like residual bromides or chlorinated byproducts require:

  • High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm (halogen absorbance) achieve <0.1% impurity detection .
  • Ion chromatography (IC): Quantifies halide ions (Br⁻, Cl⁻) in ppm levels .
  • Calibration standards: Synthesized or commercially available analogs (e.g., ethyl 4,6-dichloronicotinate) serve as references .

Q. How does the electronic environment of the nicotinate ring influence the compound’s reactivity in cross-coupling reactions?

  • Answer: The electron-withdrawing Cl and Br substituents activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example:

  • C-Br bond reactivity: Bromine at the 2-position undergoes Pd-catalyzed coupling with arylboronic acids .
  • Steric effects: The bromomethyl group’s steric bulk may hinder meta-substitution, favoring para-substitution in further derivatization .

Methodological Notes

  • Safety protocols: Always use PPE (gloves, goggles) and work in well-ventilated areas due to halogenated compound toxicity .
  • Data contradiction resolution: Discrepancies in reported melting points (e.g., 32–34°C vs. 35–37°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) is recommended for verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.